molecular formula C8H9N3O3 B3056697 4-[(Hydrazinecarbonyl)amino]benzoic acid CAS No. 73469-95-1

4-[(Hydrazinecarbonyl)amino]benzoic acid

Cat. No.: B3056697
CAS No.: 73469-95-1
M. Wt: 195.18 g/mol
InChI Key: QZSULKMQGLJLFY-UHFFFAOYSA-N
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Description

“4-[(Hydrazinecarbonyl)amino]benzoic acid” is a compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol. It is an irreversible inhibitor of myeloperoxidase (MPO) with an IC50 of 0.3 μM .

Scientific Research Applications

Synthesis and Chemical Applications

  • Derivatives Synthesis: 4-[(Hydrazinecarbonyl)amino]benzoic acid serves as a precursor in synthesizing various chemically active compounds. For example, it has been involved in the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, which were then evaluated for their biological activity (Havaldar & Khatri, 2006).
  • Microwave-Assisted Synthesis: The compound has been utilized in microwave-assisted synthesis processes, such as the preparation of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles, showcasing its adaptability in modern synthetic methods (Lakshman & Gupta, 2009).
  • Antioxidant Derivatives: Derivatives of this compound have been synthesized and evaluated for their antioxidant abilities, highlighting the compound's potential in creating therapeutically relevant molecules (Hussain, 2016).

Biological and Material Science Applications

  • Antimicrobial Activity: Some derivatives of this compound have been studied for their antimicrobial properties, contributing to the development of new antimicrobial agents (Abd El-Meguid, 2014).
  • Corrosion Inhibition: Compounds derived from this compound have been evaluated as corrosion inhibitors for metals, demonstrating the compound's utility in industrial applications (Ahamad, Prasad, & Quraishi, 2010).
  • Environmental Monitoring: Derivatives of this compound have been used in developing sensors for detecting harmful substances in the environment, indicating its role in environmental safety and monitoring (Adeosun, Asiri, & Marwani, 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-Aminobenzoic acid, indicates that it may form combustible dust concentrations in air and is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to dispose of the contents/container to an approved waste disposal plant .

Properties

IUPAC Name

4-(hydrazinecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSULKMQGLJLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632234
Record name 4-[(Hydrazinecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73469-95-1
Record name 4-[(Hydrazinecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 27 g of p-aminobenzoic acid in 100 ml of acetonitrile was slowly added drop-wise 25 ml of phenyl chloroformate under ice-cooling, followed by stirring at room temperature for 2 hours. To the solution was further added 16 ml of pyridine at room temperature, followed by stirring for 1 hour. After completion of the reaction, the reaction solution was poured into 1 l of ice-water to precipitate while crystals. The crystals were collected by filtration, washed twice with 50 ml of water, and dried to obtain 47 g of phenyl 4-carboxycarbanilide. Subsequently, the crystals were slowly added to a solution of 62 g of hydrazine hydrate (80%) in 50 ml of water while ice-cooling, and the mixture was stirred at room temperature for 3 hours. The reaction solution was adjusted to a pH of about 1 by addition of 100 ml of concentrated hydrochloric acid under ice-cooling to precipitate white crystals. The thus formed crystals were collected by filtration, washed once with 20 ml of water and then twice with 50 ml of methanol, and dried to obtain 29 g of 4-(4-carboxyphenyl)semicarbazide (melting point: 254-257° C.).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
62 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
16 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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